N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a carbamoylmethylsulfanyl group at position 5 and a 4-methoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its role in medicinal chemistry due to its electron-rich heterocyclic structure, which facilitates diverse biological interactions.
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-15(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-4-6-16(27-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWPNBMVHLCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The methoxybenzamide group can be introduced via amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
1,3,4-thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class exhibit effectiveness against various bacterial strains and fungi. Notably:
- Antibacterial Activity : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential synergy with existing antibiotics due to its unique mechanism of action.
- Antifungal Properties : Similar thiadiazole derivatives have been reported to exhibit antifungal activity against common pathogens, making them candidates for further investigation in treating fungal infections.
Anticancer Potential
Research has indicated that compounds containing the thiadiazole scaffold can inhibit cancer cell proliferation. The mechanisms of action include:
- Inhibition of Tumor Growth : Preliminary studies suggest that N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest .
- Synergistic Effects with Chemotherapy : The compound's structural attributes may enhance the efficacy of established chemotherapeutic agents by overcoming drug resistance mechanisms.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against multiple strains. The results highlighted its potential as a lead compound for developing new antibiotics.
Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that the compound inhibited cell proliferation significantly compared to controls. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis. These findings suggest a promising avenue for further research into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares its 1,3,4-thiadiazole core with several analogs, but substituent variations critically influence properties:
- Planarity and Hydrogen Bonding : The thiadiazole ring in the target compound and ’s analog is nearly planar, promoting π-π stacking and intermolecular interactions. Intramolecular hydrogen bonding (e.g., C–H···N in ) may enhance stability and influence crystal packing .
- Functional Group Impact: The carbamoylmethylsulfanyl group in the target compound introduces both hydrogen-bonding (amide NH) and hydrophobic (methyl) motifs, contrasting with the methylsulfanyl benzylidene group in , which lacks hydrogen-bond donors but offers sulfur-based lipophilicity .
Biological Activity
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C17H22N4O2S2
- Molecular Weight : 378.51 g/mol
- SMILES Notation : O=C(Nc1cc(C)cc(c1)C)CSc1nnc(s1)NC(=O)C(C)(C)C
The biological activity of this compound is primarily attributed to its ability to inhibit microbial cell growth and induce apoptosis in cancer cells. The compound interacts with specific molecular targets that are critical for DNA replication in microbial cells and activates signaling pathways that lead to programmed cell death in cancerous cells .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds containing the 1,3,4-thiadiazole moiety displayed comparable antimicrobial activity to standard antibiotics such as ciprofloxacin . The mechanism involves disruption of cellular processes essential for microbial survival.
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. In vitro studies have revealed that it exhibits cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentrations (LC50) for these cell lines were found to be significantly lower than those of existing chemotherapeutic agents .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound on glioblastoma cell lines. The results indicated:
- U87 Cell Line : LC50 = 200 ± 60 nM
- Comparison with Standard Drug : LC50 for standard drug > 3 μM
These findings suggest that the compound is at least 15 times more effective than the standard treatment in inhibiting glioblastoma cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural characteristics. Research into structure-affinity relationships has revealed that modifications to the benzamide ring can enhance receptor binding affinities significantly. For instance:
- Substituents at the para-position : Influence binding at adenosine receptors.
- Electronic nature of substituents : Plays a crucial role in receptor interactions .
Table 2: Structure-Affinity Relationships
| Compound | Receptor Type | K(i) Value (nM) |
|---|---|---|
| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | A(1) | 7 |
| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | A(3) | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
